LPS-EB is isolated from Escherichia coli O111:B4, which is a pathogenic strain recognized for its ability to cause gastroenteritis and other serious infections. The purification process typically involves extraction methods that ensure the removal of contaminants while retaining the biological activity of LPS .
LPS can be classified into two main forms based on its structure: smooth (S-form) and rough (R-form). The S-form contains an O-antigen polysaccharide chain, while the R-form lacks this component. The S-form of LPS from E. coli O111:B4 is characterized by its complete structure, which includes lipid A, a core oligosaccharide, and the O-antigen .
The synthesis of LPS-EB involves several extraction and purification techniques. Common methods include:
The extraction process must be carefully controlled to maintain the integrity of the lipopolysaccharide structure. Factors such as temperature, pH, and the concentration of reagents are critical in ensuring high yield and purity.
The structural composition of LPS-EB includes three primary components:
The molecular formula for lipid A typically includes multiple acyl chains linked to a glucosamine backbone, while the core oligosaccharide consists of various sugar residues .
LPS from E. coli O111:B4 has been characterized as having a molecular weight ranging from approximately 10 kDa to 20 kDa depending on its structural form and purity level.
LPS-EB participates in several key biochemical reactions:
The activation mechanism involves the transfer of LPS to cluster of differentiation 14 by lipopolysaccharide-binding protein, facilitating its interaction with Toll-like receptor 4 and subsequent signaling cascades .
The mechanism by which LPS exerts its effects begins with its binding to Toll-like receptor 4 on immune cells:
This dual-pathway activation underscores the potent immunostimulatory properties of LPS .
Research indicates that even small amounts of LPS can significantly enhance cytokine production, illustrating its role as a powerful immunomodulator.
LPS from Escherichia coli O111:B4 has diverse applications in research and clinical settings:
Lipopolysaccharide (LPS) from E. coli O111:B4 exemplifies the tripartite architecture characteristic of smooth (S-type) endotoxins. This pathogenic serotype features:
Table 1: Structural Components of LPS from E. coli O111:B4
Region | Chemical Components | Biological Role |
---|---|---|
Lipid A | Diglucosamine, two phosphates, six C14 hydroxymyristate chains | Endotoxic activity; TLR4/MD-2 activation |
Core Oligosaccharide | R3-type: Kdo, heptose, glucose, galactose, N-acetylglucosamine | Membrane stability; linker for O-antigen |
O-Antigen | Repeating units: [→3)-α-GalNAc-(1→3)-α-Gal-(1→2)-α-Glc-(1→3)-α-Col-(1→]n (n=4–40) | Immune evasion; bacteriophage recognition site |
S-LPS from E. coli O111:B4 exhibits distinct biophysical and immunological properties compared to rough (R-LPS) mutants:
Table 2: Functional Differences Between S-LPS and R-LPS
Property | S-LPS (O111:B4) | R-LPS (e.g., Ra, Rd mutants) |
---|---|---|
O-Antigen Length | 4–40 repeating units | Absent |
TLR4 Signaling | CD14-dependent; activates MyD88 + TRIF pathways | CD14-independent; MyD88 dominance |
AGP Binding Affinity | KD ≈ 10-7 M (high) | KD ≈ 10-6 M (moderate) |
Solubility | Forms large aggregates; requires detergents | Dissociates into 90 kDa subunits |
LPS from E. coli O111:B4 exhibits significant molecular heterogeneity, resolvable via gel filtration chromatography:
Table 3: Molecular Heterogeneity of E. coli O111:B4 LPS Fractions
Fraction Type | % of Total LPS | O-Antigen Repeats | Apparent MW (Da) | Detergent Stability |
---|---|---|---|---|
Long-Chain | ≈60% | 15–40 | 1.5 × 106 | Resistant |
Short-Chain | ≈40% | 1–10 | 90,000 | Sensitive to SDS |
The lipid A domain of E. coli O111:B4 LPS governs membrane biophysics through acyl chain organization:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8